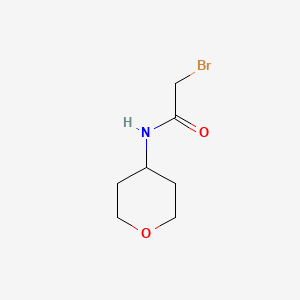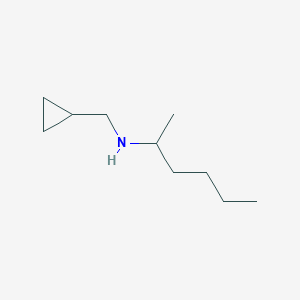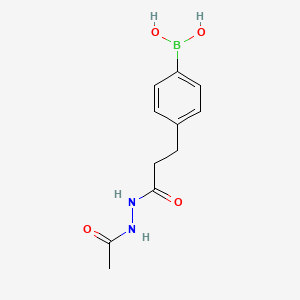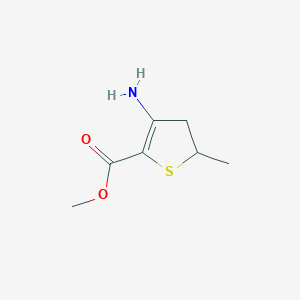![molecular formula C9H8N2O2S B1461652 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1154619-08-5](/img/structure/B1461652.png)
1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a planar five-membered ring and is aromatic as indicated by its extensive substitution reactions . Pyrazole is a class of organic compounds with the molecular formula C3H4N2. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Pyrazole derivatives can also be synthesized through a variety of methods, including condensation reactions .
Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom and four carbon atoms . Pyrazole, on the other hand, consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Pyrazole and its derivatives also exhibit a wide range of chemical reactivity and are used in the synthesis of various pharmaceuticals .
Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor. In most of its reactions, it resembles benzene . The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure .
Aplicaciones Científicas De Investigación
1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various scientific fields. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, this compound has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Mecanismo De Acción
Target of Action
It is known that thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . Similarly, pyrazole derivatives have been reported to possess a wide range of physiological and pharmacological activities .
Mode of Action
It is known that thiophene and pyrazole derivatives can interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
It is known that thiophene and pyrazole derivatives can affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that thiophene and pyrazole derivatives can have a variety of effects at the molecular and cellular level .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and the compound is relatively stable in organic solvents. In addition, this compound is soluble in water, making it suitable for use in aqueous systems. However, the compound has some limitations for laboratory experiments. It is not very soluble in organic solvents, and the compound is not very stable in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for research into 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid. It could be investigated as a potential inhibitor of other enzymes, such as proteases, which are involved in the regulation of protein levels in the body. In addition, the compound could be studied for its potential applications in drug delivery systems, as it has been shown to be able to cross cell membranes. Furthermore, this compound could be studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of certain cancer cell lines. Finally, the compound could be studied for its potential applications in the treatment of neurological disorders, as it has been shown to inhibit the activity of acetylcholinesterase.
Safety and Hazards
Propiedades
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h1-3,5-6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBWCEWZYSDRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)


![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)




![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)